Aluminum perchlorate nonahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

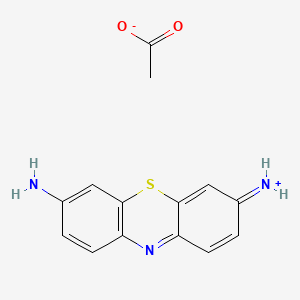

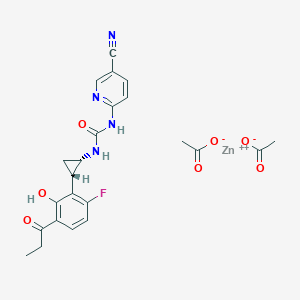

Aluminum perchlorate nonahydrate is an inorganic chemical compound composed of Aluminum (Al) and Perchlorate ions (ClO4). It is commonly written as Al(ClO4)3 in chemical notation . This compound is soluble in water and non-combustible . It is used in various scientific and industrial fields .

Synthesis Analysis

Aluminum Perchlorate can be synthesized in the lab by reacting Aluminum with Perchloric acid. The reaction is highly exothermic and should be carried out under controlled conditions to prevent the risk of explosion . The reaction is as follows: Al + 3HClO4 → Al(ClO4)3 + 3H2 .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula Al(ClO4)3·9H2O . It has a molecular weight of 487.47 .Chemical Reactions Analysis

Aluminum Perchlorate is a strong oxidizing agent. As such, it readily gives up its oxygen atoms to other substances in oxidation-reduction reactions . This characteristic makes it a potent compound for various chemical reactions and industrial processes .Physical and Chemical Properties Analysis

At room temperature, Aluminum Perchlorate typically exists as a white crystalline solid. It is odorless and its density is approximately 2.42 g/cm3 . The compound is soluble in water, alcohol, and acetone . Its solubility in water and its high hygroscopic nature makes it an effective desiccant .科学的研究の応用

Crystal Structure Analysis

- X-ray Diffraction Study : Aluminum perchlorate nonahydrate, along with gallium and scandium perchlorates, has been analyzed using X-ray crystallography. This study provides insights into the crystal structures of these isomorphous nonahydrates, contributing significantly to the understanding of their properties in concentrated solutions (Davidian et al., 2012).

Energy Storage and Propulsion

- Aluminum Hydride as an Energy Material : Research has highlighted the potential of aluminum hydride, a compound related to this compound, in energy storage. Due to its high energy density, aluminum hydride is considered for use in applications like rocket fuel and portable fuel cells (Graetz et al., 2011).

Water Treatment

- Perchlorate Removal : A study on the removal of perchlorate using acidified zero-valent aluminum and aluminum hydroxide shows the potential application of aluminum-based compounds, possibly including this compound, in water purification processes (Lien et al., 2010).

Electrochemistry and Surface Science

- Electropolishing of Aluminum : this compound may play a role in the electropolishing of aluminum, enhancing the material's properties for various industrial applications (Ma et al., 2009).

Combustion and Rocket Propellants

- Aluminum in Solid Propellants : this compound could be relevant in the study of aluminum particle combustion in ammonium perchlorate-based solid rocket propellants. Understanding the combustion characteristics of these materials is crucial for improving rocket propulsion technology (Chen et al., 2017).

作用機序

Target of Action

Aluminum perchlorate nonahydrate primarily targets oxidation-reduction reactions . As a strong oxidizing agent, it readily gives up its oxygen atoms to other substances .

Mode of Action

The compound interacts with its targets by participating in oxidation-reduction reactions . In these reactions, this compound acts as an oxidizing agent, losing its oxygen atoms to other substances . This characteristic makes it a potent compound for various chemical reactions and industrial processes .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. For instance, in the context of rechargeable Aluminum-Ion Batteries (AIBs), the unique solvation structure of a hydrated eutectic electrolyte composed of this compound enables reversible deposition/stripping of Al .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, in the development of AIBs, the compound forms a low-cost, non-corrosive, and air-stable hydrated eutectic electrolyte . This suggests that factors such as humidity and air exposure can impact the compound’s performance in this context .

Safety and Hazards

Aluminum perchlorate nonahydrate may intensify fire due to its oxidizing properties . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool, dry place away from sources of ignition or heat . It should also be kept separate from combustible and organic materials due to its strong oxidizing properties .

生化学分析

Biochemical Properties

Aluminum perchlorate nonahydrate plays a significant role in biochemical reactions. It may be used in the potentiometric analysis of complex formation constants of complexes of Al3+ with maleate ions

Cellular Effects

It is known that aluminum ions can interact with various cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the coordination between Al3+ and other molecules can trigger various chemical reactions .

Temporal Effects in Laboratory Settings

It is known that the compound is used in the preparation of acidic stock solution of perchlorate .

Metabolic Pathways

Aluminum ions are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that aluminum ions can interact with various transporters and binding proteins .

Subcellular Localization

Aluminum ions are known to interact with various cellular compartments and organelles .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Aluminum perchlorate nonahydrate can be achieved through the reaction of Aluminum hydroxide with Perchloric acid.", "Starting Materials": [ "Aluminum hydroxide", "Perchloric acid", "Water" ], "Reaction": [ "Dissolve Aluminum hydroxide in water to form a solution.", "Slowly add Perchloric acid to the solution while stirring continuously.", "Heat the mixture to 60-70°C and continue stirring until all the Aluminum hydroxide has dissolved.", "Filter the solution to remove any impurities.", "Cool the solution to room temperature and allow it to stand for several hours.", "Crystals of Aluminum perchlorate nonahydrate will form in the solution.", "Filter the crystals and wash them with cold water to remove any remaining impurities.", "Dry the crystals in a desiccator over silica gel." ] } | |

CAS番号 |

81029-06-3 |

分子式 |

AlClH3O5 |

分子量 |

145.45 g/mol |

IUPAC名 |

aluminum;triperchlorate;nonahydrate |

InChI |

InChI=1S/Al.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2 |

InChIキー |

PWNTWPMJVOUTJO-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Al+3] |

正規SMILES |

O.OCl(=O)(=O)=O.[Al] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)

![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)